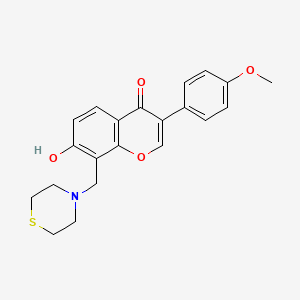
7-hydroxy-3-(4-methoxyphenyl)-8-(thiomorpholin-4-ylmethyl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-hydroxy-3-(4-methoxyphenyl)-8-(thiomorpholin-4-ylmethyl)-4H-chromen-4-one: is a synthetic organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-8-(thiomorpholin-4-ylmethyl)-4H-chromen-4-one typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, thiomorpholine, and 7-hydroxy-4H-chromen-4-one.
Condensation Reaction: The first step involves a condensation reaction between 4-methoxybenzaldehyde and 7-hydroxy-4H-chromen-4-one in the presence of a base, such as sodium hydroxide, to form an intermediate.
Thiomorpholine Addition: The intermediate is then reacted with thiomorpholine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to introduce the thiomorpholin-4-ylmethyl group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification methods, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenone ring, leading to the formation of alcohol derivatives.
Substitution: The methoxy and thiomorpholin-4-ylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted flavonoid derivatives with altered biological activities.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
Biologically, 7-hydroxy-3-(4-methoxyphenyl)-8-(thiomorpholin-4-ylmethyl)-4H-chromen-4-one exhibits promising activity as an antioxidant and anti-inflammatory agent. It is studied for its potential to protect cells from oxidative stress and reduce inflammation in various disease models.
Medicine
In medicine, this compound is investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and interfering with cell signaling pathways.
Industry
Industrially, the compound’s antioxidant properties make it a candidate for use in food preservation, cosmetics, and pharmaceuticals. Its ability to scavenge free radicals can help extend the shelf life of products and protect against oxidative damage.
作用机制
The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-8-(thiomorpholin-4-ylmethyl)-4H-chromen-4-one involves several molecular targets and pathways:
Antioxidant Activity: The hydroxy and methoxy groups contribute to its ability to neutralize free radicals and reduce oxidative stress.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Additionally, it interferes with cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.
相似化合物的比较
Similar Compounds
7-hydroxy-4H-chromen-4-one: Lacks the methoxy and thiomorpholin-4-ylmethyl groups, resulting in different biological activities.
3-(4-methoxyphenyl)-4H-chromen-4-one: Lacks the hydroxy and thiomorpholin-4-ylmethyl groups, affecting its antioxidant and anti-inflammatory properties.
8-(thiomorpholin-4-ylmethyl)-4H-chromen-4-one: Lacks the hydroxy and methoxy groups, altering its chemical reactivity and biological effects.
Uniqueness
The uniqueness of 7-hydroxy-3-(4-methoxyphenyl)-8-(thiomorpholin-4-ylmethyl)-4H-chromen-4-one lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the hydroxy, methoxy, and thiomorpholin-4-ylmethyl groups allows for a wide range of chemical modifications and enhances its potential as a multifunctional compound in various applications.
属性
分子式 |
C21H21NO4S |
|---|---|
分子量 |
383.5 g/mol |
IUPAC 名称 |
7-hydroxy-3-(4-methoxyphenyl)-8-(thiomorpholin-4-ylmethyl)chromen-4-one |
InChI |
InChI=1S/C21H21NO4S/c1-25-15-4-2-14(3-5-15)18-13-26-21-16(20(18)24)6-7-19(23)17(21)12-22-8-10-27-11-9-22/h2-7,13,23H,8-12H2,1H3 |
InChI 键 |
BPMPOUSHENUIGR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCSCC4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















